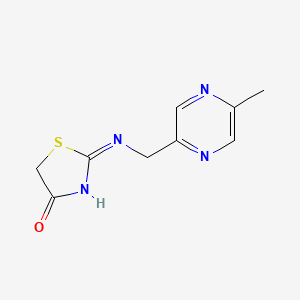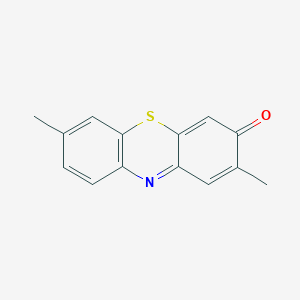
4-Piperidinecarboxylic acid, 1-(2-fluoro-4-nitrophenyl)-, methyl ester
Overview
Description
4-Piperidinecarboxylic acid, 1-(2-fluoro-4-nitrophenyl)-, methyl ester is a chemical compound that belongs to the class of piperidine carboxylates. This compound is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a piperidine ring through a carboxylate group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinecarboxylic acid, 1-(2-fluoro-4-nitrophenyl)-, methyl ester typically involves the reaction of 2-fluoro-4-nitroaniline with piperidine and methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Piperidine Formation: The formation of the piperidine ring.
Esterification: The reaction with methyl chloroformate to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Piperidinecarboxylic acid, 1-(2-fluoro-4-nitrophenyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted and hydroxyl-substituted derivatives.
Scientific Research Applications
4-Piperidinecarboxylic acid, 1-(2-fluoro-4-nitrophenyl)-, methyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Piperidinecarboxylic acid, 1-(2-fluoro-4-nitrophenyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The presence of the fluorine and nitro groups allows the compound to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Another compound with similar structural features but with a furan ring instead of a piperidine ring.
Methyl 5-(2-fluoro-4-nitrophenyl)pyridine-2-carboxylate: Similar structure but with a pyridine ring.
Uniqueness
4-Piperidinecarboxylic acid, 1-(2-fluoro-4-nitrophenyl)-, methyl ester is unique due to the combination of the piperidine ring and the specific positioning of the fluorine and nitro groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
915187-39-2 |
|---|---|
Molecular Formula |
C13H15FN2O4 |
Molecular Weight |
282.27 g/mol |
IUPAC Name |
methyl 1-(2-fluoro-4-nitrophenyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C13H15FN2O4/c1-20-13(17)9-4-6-15(7-5-9)12-3-2-10(16(18)19)8-11(12)14/h2-3,8-9H,4-7H2,1H3 |
InChI Key |
SNZDDGGDJAHSOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2-Methoxyethoxy)phenyl]-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B8304153.png)







![1'-Benzyl-4-bromospiro[indoline-3,4'-piperidine]](/img/structure/B8304188.png)
![Ethyl 6-methoxybenzo[b]thiophene-3-carboxylate](/img/structure/B8304197.png)
![8-chloro-6,11-dihydro-11-(1-cyano-4-piperidylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine](/img/structure/B8304204.png)
![2-(phenoxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B8304226.png)
